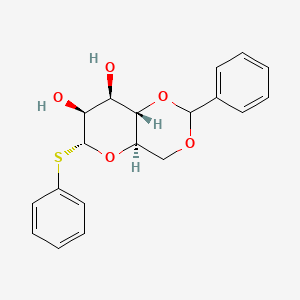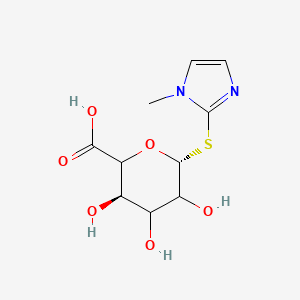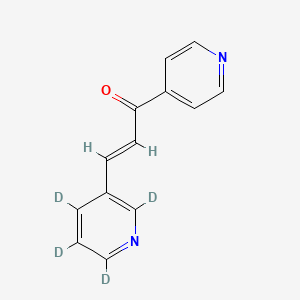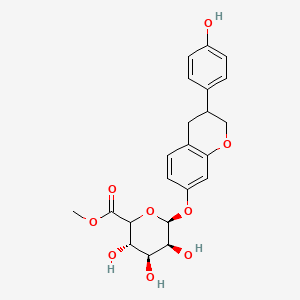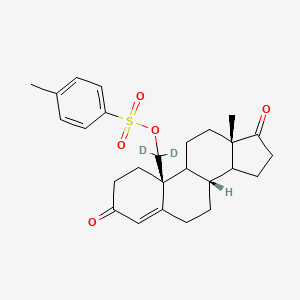
p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2
Übersicht
Beschreibung
The compound of interest falls within the realm of complex organic molecules, often related to steroid chemistry. Steroids are a significant class of organic compounds with four carbon rings arranged in a specific molecular configuration. They play crucial roles in biological systems and have been extensively studied for their synthetic applications and biochemical significance.
Synthesis Analysis
The synthesis of complex steroid derivatives often involves multi-step chemical reactions, including functional group transformations and carbon-carbon bond-forming reactions. For example, PTSA-catalyzed domino reactions have been used for synthesizing functionalized diones, which might share some synthetic pathways with the target compound due to the involvement of similar functional groups and the creation of complex ring systems (Mohebat et al., 2016).
Molecular Structure Analysis
The molecular structure of steroids and their derivatives, including the target compound, can be analyzed using various spectroscopic methods and crystallography. These analyses provide insights into the conformation, orientation of substituents, and overall 3D structure critical for understanding their chemical behavior and biological activity. For instance, the molecular conformation of a hydroxy steroid derivative has been determined crystallographically to understand its interaction with enzymes (Duax & Osawa, 1980).
Chemical Reactions and Properties
Steroid derivatives undergo a wide range of chemical reactions, including oxidation, reduction, and cyclization. These reactions are pivotal in modifying the steroid nucleus, introducing functional groups, and ultimately affecting the compound's chemical and biological properties. For example, the conversion of hydroxyandrostenedione into various derivatives has been explored to understand the participation of the 19-hydroxy group in forming cyclic ethers and other structures (Hrycko & Morand, 1990).
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis Applications
- Domino Reactions for Synthesis of Heterocycles : p-Toluenesulfonic acid, a related compound, is used in domino reactions for synthesizing biologically significant heterocycles, indicating potential applications of related compounds in organic synthesis (Mohebat, Yazdani Elah Abadi, Maghsoodlou, & Mohammadi, 2016).
Metabolism and Inhibitory Studies
- Metabolism of Aromatase Inhibitors : The metabolism of compounds like 4-Hydroxyandrost-4-ene-3,17-dione, which are structurally related, has been studied, providing insights into how p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2 might be metabolized and its implications in drug development (Goss, Jarman, Wilkinson, & Coombes, 1986).
Chemical Synthesis and Transformation
Synthesis of Steroidal Compounds : Research indicates the use of p-toluenesulfonic acid in the synthesis of steroidal hormones, suggesting potential pathways for synthesizing compounds like p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2 (Mori, 1961).
Aromatase Inactivation Studies : Investigations into the inactivation of aromatase by compounds such as 19,19-difluoroandrost-4-ene-3,17-dione reveal the potential application of similar compounds in enzyme inhibition studies (Furth & Robinson, 1989).
Steroid Conversion and Modification : Research on the conversion of steroidal compounds and the participation of substituents like the 19-hydroxy group provides insights into the chemical properties and potential transformations of similar steroidal compounds (Hrycko & Morand, 1990).
Novel Steroidal Structures
- Formation of Estrone Derivatives : Studies on the reaction of steroidal compounds with agents like pyrrolidine and p-toluenesulfonic acid, resulting in novel derivatives, indicate the potential of p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2 in generating new steroidal structures (Görlitzer, Bonnekessel, Jones, & Kaufmann, 2002).
Biochemical Pathway Analysis
Microbial Conversion of Steroids : Research into the microbial conversion of steroidal compounds sheds light on potential biotechnological applications of related compounds in pharmaceutical synthesis (Madyastha & Shankar, 1994).
Hydroxylation by Cytochrome P-450 : Investigations into the hydroxylation of steroids by cytochrome P-450 systems provide insights into the potential biochemical pathways and interactions involving similar steroidal compounds (Sheets & Estabrook, 1985).
Drug Development and Inhibition Studies
Aromatase Inhibitor Synthesis : Studies on the synthesis of aromatase inhibitors such as 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione hint at the potential application of related compounds in drug development (Mann & Pietrzak, 1987).
Selective Enzyme Inhibition : Research on the selective inhibition of enzymes such as 19-hydroxylase by aromatase inhibitors provides a perspective on the potential use of related compounds in targeting specific biochemical pathways (Griffing, Holbrook, Melby, & Brodie, 1988).
Eigenschaften
IUPAC Name |
[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O5S/c1-17-3-6-20(7-4-17)32(29,30)31-16-26-14-11-19(27)15-18(26)5-8-21-22-9-10-24(28)25(22,2)13-12-23(21)26/h3-4,6-7,15,21-23H,5,8-14,16H2,1-2H3/t21-,22?,23?,25-,26+/m0/s1/i16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEONXJKSHDLSE-RITZHDHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(=O)C=C2CCC4C3CCC5(C4CCC5=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@]12CCC(=O)C=C1CC[C@@H]3C2CC[C@]4(C3CCC4=O)C)OS(=O)(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783107 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)


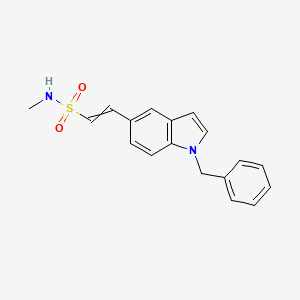



![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
